Amt-nhs

RNA-protein interaction mapping Crosslinking specificity Yeast model

AMT-NHS is the only heterobifunctional crosslinker combining a psoralen moiety for RNA intercalation with an NHS ester for protein amine targeting, enabling covalent trapping of RNA-protein complexes in their native cellular context. Unlike UV-only crosslinking, AMT-NHS eliminates single-stranded RNA bias and captures interactions across both ssRNA and dsRNA regions, providing a more comprehensive RBP interactome. Its cell permeability allows crosslinking in live yeast cells without prior lysis. Integrating AMT-NHS into CLIP workflows captures a substantial portion of interactions missed by conventional UV-CLIP, making it essential for unbiased RBP target discovery. Choose AMT-NHS for complete, unbiased RNA-protein interaction mapping.

Molecular Formula C22H21NO7S
Molecular Weight 443.5 g/mol
Cat. No. B10857153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmt-nhs
Molecular FormulaC22H21NO7S
Molecular Weight443.5 g/mol
Structural Identifiers
SMILESCC1=CC(=O)OC2=C(C3=C(C=C12)C(=C(O3)C)CSCCC(=O)ON4C(=O)CCC4=O)C
InChIInChI=1S/C22H21NO7S/c1-11-8-20(27)29-21-12(2)22-15(9-14(11)21)16(13(3)28-22)10-31-7-6-19(26)30-23-17(24)4-5-18(23)25/h8-9H,4-7,10H2,1-3H3
InChIKeyOOLVYUSWNMDHMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





AMT-NHS: A Dual-Function Psoralen-NHS Ester Crosslinker for RNA-Protein Interaction Capture


AMT-NHS is a heterobifunctional chemical crosslinker designed for capturing RNA-protein interactions. It comprises a psoralen derivative (4'-aminomethyltrioxsalen) that intercalates into RNA and forms covalent crosslinks upon UV irradiation, and an N-hydroxysuccinimide (NHS) ester group that reacts with primary amines on proteins [1]. This dual-reactivity enables the covalent trapping of RNA-protein complexes in their native cellular context. AMT-NHS is primarily utilized in molecular biology and chemical proteomics to map RNA-binding protein targets, investigate ribonucleoprotein complex architectures, and develop novel CLIP-based methodologies [2].

Why AMT-NHS Cannot Be Replaced by Generic Crosslinkers or UV Irradiation Alone


Generic amine-reactive crosslinkers (e.g., DSS, BS3) lack the RNA-targeting psoralen moiety and thus cannot covalently link RNA to proteins; they are designed for protein-protein crosslinking . Conversely, traditional UV crosslinking without a chemical mediator suffers from low efficiency, zero-distance contact requirements, and a strong bias toward single-stranded RNA regions [1]. Substituting AMT-NHS with either class of reagent will fundamentally alter the experimental outcome—either failing to capture RNA-protein complexes entirely or producing a biased, incomplete interactome. The quantitative evidence below demonstrates these critical performance gaps.

Quantitative Evidence: AMT-NHS Differentiation from UV, Traditional CLIP, and Other Psoralen Crosslinkers


AMT-NHS Crosslinking Specificity: Nonspecific Reads vs. UV Crosslinking in Yeast

In a head-to-head comparison using Cbf5-H/ACA snoRNA complexes in Saccharomyces cerevisiae, AMT-NHS crosslinking generated a lower level of nonspecific reads compared to highly specific UV crosslinking at saturating conditions in vitro. AMT-NHS produced approximately 6% nonspecific reads (i.e., reads not mapping to H/ACA snoRNAs), establishing a quantifiable baseline for its specificity [1].

RNA-protein interaction mapping Crosslinking specificity Yeast model

AMT-NHS Crosslinking Pattern: Targeting Both ssRNA and dsRNA Regions vs. UV Bias

AMT-NHS induces crosslinking patterns that differ from UV irradiation. While UV crosslinking is biased toward single-stranded RNA (ssRNA) regions, AMT-NHS crosslinking effectively targets both single-stranded and double-stranded RNA (dsRNA) regions [1]. This eliminates the ssRNA structural bias inherent to traditional UV methods.

RNA structure Crosslinking pattern UV bias

AMT-NHS CLIP Method Captures Interactions Missed by Traditional CLIP

AMT-NHS has been integrated into a modified CLIP (crosslinking and immunoprecipitation) workflow, termed AMT-NHS CLIP. Comparative analysis demonstrated that AMT-NHS CLIP captures a large portion of RNA-protein interactions that are missed by traditional CLIP methods, which rely solely on UV crosslinking [1]. This indicates improved coverage of the RNA-protein interactome.

CLIP-seq Crosslinking and immunoprecipitation Method efficiency

AMT-NHS Demonstrates Cell Permeability for In Vivo Crosslinking in Yeast

AMT-NHS is capable of penetrating intact living yeast cells and crosslinking endogenous Cbf5 protein to H/ACA snoRNAs with high specificity [1]. This cell permeability enables in vivo crosslinking without the need for cell lysis or permeabilization steps, a property not shared by many larger or charged crosslinkers.

Cell permeability In vivo crosslinking Yeast model

Dual RNA/Protein Reactivity Distinguishes AMT-NHS from Single-Function Crosslinkers

AMT-NHS is a heterobifunctional reagent that combines a UV-activatable psoralen group for RNA intercalation with an NHS ester group for amine-reactive protein crosslinking. This dual functionality is absent in standard homo-bifunctional NHS ester crosslinkers (e.g., DSS, DSBU) which only crosslink protein amines, and in simple psoralen derivatives which lack the NHS ester handle [1]. The chemical design enables a sequential, two-step crosslinking strategy that covalently links RNA to proteins.

Heterobifunctional crosslinker Psoralen-NHS ester Chemical biology

Comparative Crosslinking Pattern Distinct from AMT Dimer for RNA-RNA Interactions

AMT-NHS is specifically optimized for RNA-protein crosslinking, whereas the structurally related compound AMT dimer is designed for capturing RNA-RNA interactions. In vitro experiments verified that AMT dimer effectively captures RNA-RNA interactions, while AMT-NHS effectively tracks RNA-protein interactions [1]. This functional divergence highlights the importance of selecting the correct psoralen-based tool for the intended molecular interaction type.

AMT dimer RNA-RNA crosslinking Psoralen derivatives

Optimal Research Applications for AMT-NHS Based on Quantitative Differentiation


Mapping RNA-Binding Protein (RBP) Targets with Reduced Structural Bias

Use AMT-NHS for crosslinking immunoprecipitation (CLIP) or related workflows when the goal is to map the binding sites of an RNA-binding protein across both single-stranded and double-stranded RNA regions. Traditional UV crosslinking introduces a strong ssRNA bias that can skew the resulting interaction map; AMT-NHS eliminates this bias, providing a more comprehensive view of RBP occupancy [1].

In Vivo Crosslinking of Endogenous RNA-Protein Complexes in Yeast

AMT-NHS is suitable for studies requiring covalent trapping of RNA-protein interactions inside living yeast cells. Its demonstrated cell permeability allows crosslinking to occur without prior cell disruption, preserving the native cellular context and enabling the capture of dynamic or transient interactions that may be lost during lysis [1].

Expanding the RNA-Protein Interactome Beyond Standard CLIP Coverage

For researchers aiming to increase the depth of RNA-protein interaction datasets, integrating AMT-NHS into a modified CLIP protocol (AMT-NHS CLIP) captures a substantial portion of interactions that are missed by conventional UV-based CLIP methods [1]. This application is particularly valuable for discovering novel RBP targets or for characterizing proteins that bind structured RNA elements.

Distinguishing RNA-Protein vs. RNA-RNA Interactions Using Psoralen-Based Crosslinkers

When designing experiments to probe RNA-centric interaction networks, careful reagent selection is critical. AMT-NHS should be used exclusively for RNA-protein crosslinking, while the related compound AMT dimer is appropriate for RNA-RNA interaction capture. This clear functional demarcation ensures that the correct molecular contacts are being stabilized and identified in downstream analyses [1].

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